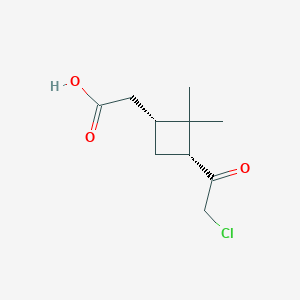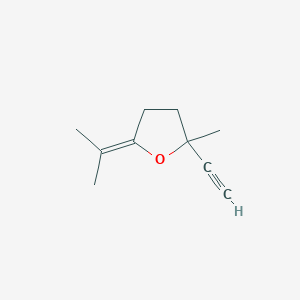
Bisucaberin
Vue d'ensemble
Description
E101, également connu sous le nom de riboflavine ou de vitamine B2, est une vitamine hydrosoluble essentielle à la santé humaine. Elle joue un rôle crucial dans le métabolisme énergétique, la respiration cellulaire et le maintien d'une croissance et d'un développement normaux. La riboflavine se trouve naturellement dans divers aliments, notamment les œufs, les légumes verts, le lait, la viande, les champignons et les amandes .
Applications De Recherche Scientifique
Riboflavin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various flavin derivatives.
Biology: Essential for studying cellular respiration and energy metabolism.
Medicine: Used in the treatment of riboflavin deficiency and as a supplement to prevent migraines.
Industry: Employed as a food coloring agent and in the fortification of food products
Mécanisme D'action
Target of Action
Bisucaberin is a siderophore, a molecule that binds and transports iron in microorganisms . It is produced by certain bacteria, such as Vibrio salmonicida and Tenacibaculum mesophilum , to acquire insoluble Fe (III) from the local environment . It has also been found to have anticancer activity, inhibiting the growth of L1210 and 1MC carcinoma cells .
Mode of Action
This compound interacts with its targets, primarily iron ions, through a process known as chelation . The macrocyclic bis-hydroxamate structure of this compound is highly preorganized for ferric iron binding . At low pH, this compound predominantly forms a 1:1 complex with ferric iron, whereas at neutral pH, a monobridged 2:3 ligand:iron complex is the predominant species .
Biochemical Pathways
The biosynthesis of this compound involves the ATP-dependent dimerisation and macrocyclisation of N-hydroxy-N-succinylcadaverine . This process is catalyzed by a domain within the BibC multienzyme, encoded by the this compound biosynthetic gene cluster identified in Vibrio salmonicida .
Pharmacokinetics
Its ability to bind iron and its role as a siderophore suggest that it may be involved in the transport of iron within the bacterial cell .
Result of Action
The primary result of this compound’s action is the acquisition of iron, an essential nutrient, from the environment . In addition, this compound has been found to have anticancer activity, inhibiting the growth of certain carcinoma cells and sensitizing fibrosarcoma cells to macrophage-mediated cytolysis .
Action Environment
The production and function of this compound can be influenced by environmental factors, particularly the availability of iron . For instance, bacteria may produce more this compound under iron-deficient conditions to aid in iron acquisition . The pH of the environment can also affect the iron-binding properties of this compound .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Bisucaberin interacts with various biomolecules in its role as a siderophore. It binds to Fe (III), forming a complex that is optimally pre-configured for Fe (III) binding . This interaction involves two endo-hydroxamic acid ligands flanked by one amine group and one carboxylic acid group .
Cellular Effects
This compound plays a crucial role in cellular processes, particularly in iron acquisition. It influences cell function by enabling cells to acquire insoluble Fe (III) from their environment . This can impact various cellular pathways, including those involved in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its primary mechanism of action involves binding to Fe (III), forming a complex that facilitates iron acquisition . This interaction involves the formation of a complex with Fe (III) at neutral pH .
Metabolic Pathways
This compound is involved in metabolic pathways related to iron acquisition. It interacts with Fe (III), forming a complex that is involved in the process of iron uptake
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in iron acquisition
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La riboflavine peut être synthétisée par des procédés chimiques, bien que la production industrielle moderne repose principalement sur des méthodes de fermentation. La synthèse chimique implique la condensation de la 3,4-diméthylaniline avec le ribose, suivie d'étapes de cyclisation et d'oxydation pour former la riboflavine .
Méthodes de production industrielle
La production industrielle de riboflavine est réalisée à l'aide de techniques de fermentation. Des souches de bactéries et de champignons génétiquement modifiées sont utilisées pour produire de la riboflavine en grande quantité. Ces micro-organismes sont cultivés dans des environnements contrôlés, où ils convertissent les sucres simples en riboflavine par une série de réactions enzymatiques .
Analyse Des Réactions Chimiques
Types de réactions
La riboflavine subit diverses réactions chimiques, notamment :
Oxydation : La riboflavine peut être oxydée pour former de la lumichrome et de la lumiflavine.
Réduction : Elle peut être réduite pour former de la dihydroriboflavine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'acide phosphorique et l'adénosine triphosphate (ATP) sont impliqués dans la formation du FMN et du FAD.
Principaux produits formés
Lumichrome : et à partir de l'oxydation.
Dihydroriboflavine : à partir de la réduction.
Flavin mononucléotide (FMN) : et flavin adénine dinucléotide (FAD) à partir de la substitution.
Applications de la recherche scientifique
La riboflavine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de divers dérivés de la flavine.
Biologie : Essentielle pour l'étude de la respiration cellulaire et du métabolisme énergétique.
Médecine : Utilisée dans le traitement de la carence en riboflavine et comme complément pour prévenir les migraines.
Industrie : Employée comme agent colorant alimentaire et dans la fortification des produits alimentaires
Mécanisme d'action
La riboflavine exerce ses effets en servant de précurseur aux coenzymes flavin mononucléotide (FMN) et flavin adénine dinucléotide (FAD). Ces coenzymes sont impliquées dans les réactions redox au sein de la cellule, jouant un rôle essentiel dans la chaîne de transport des électrons et la production d'énergie. La riboflavine se lie à des enzymes telles que la riboflavine kinase et la riboflavine synthase, facilitant la conversion de la riboflavine en ses formes coenzymatiques actives .
Comparaison Avec Des Composés Similaires
La riboflavine est unique parmi les vitamines B en raison de sa structure chimique et de sa fonction distinctes. Des composés similaires incluent :
Niacine (vitamine B3) : Impliquée dans les réactions redox mais diffère en structure et en fonctions spécifiques.
Pyridoxine (vitamine B6) : Participe au métabolisme des acides aminés et à la synthèse des neurotransmetteurs.
Thiamine (vitamine B1) : Essentielle pour le métabolisme des glucides et la fonction neuronale.
La riboflavine se distingue par son rôle dans la formation du FMN et du FAD, qui sont essentiels à une large gamme de processus métaboliques .
Propriétés
IUPAC Name |
1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTADQMQBQBOJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150242 | |
| Record name | Bisucaberin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112972-60-8 | |
| Record name | Bisucaberin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisucaberin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISUCABERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)


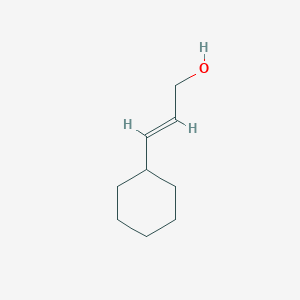

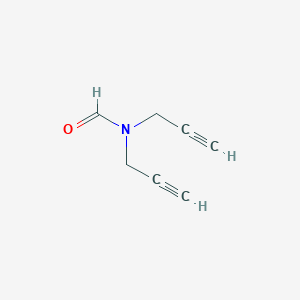

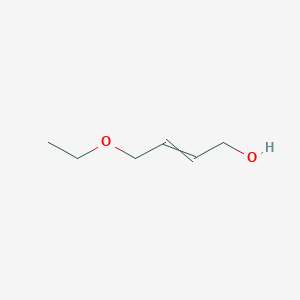

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)
